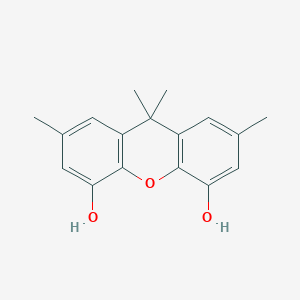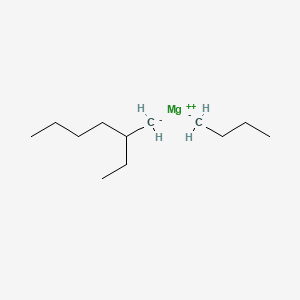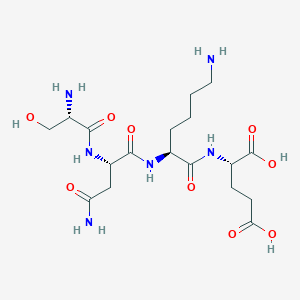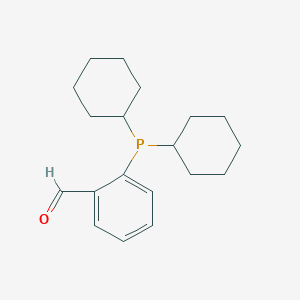
Benzaldehyde, 2-(dicyclohexylphosphino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2-(dicyclohexylphosphino)-: is an organic compound with the molecular formula C19H27OP. It is a derivative of benzaldehyde where a dicyclohexylphosphino group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-(dicyclohexylphosphino)- typically involves the reaction of benzaldehyde with dicyclohexylphosphine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of Benzaldehyde, 2-(dicyclohexylphosphino)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields. The product is then purified using techniques such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 2-(dicyclohexylphosphino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dicyclohexylphosphino group, which can act as a directing group in certain reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Benzaldehyde, 2-(dicyclohexylphosphino)- to the corresponding carboxylic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to the corresponding alcohol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism by which Benzaldehyde, 2-(dicyclohexylphosphino)- exerts its effects involves its interaction with molecular targets and pathways. The dicyclohexylphosphino group can interact with enzymes and proteins, affecting their function. In biological systems, it can disrupt cellular processes by targeting specific pathways, such as the antioxidation pathway in fungi . This disruption can lead to the inhibition of fungal growth and other biological effects .
Comparison with Similar Compounds
Benzaldehyde: The parent compound, which lacks the dicyclohexylphosphino group.
Benzaldehyde, 2-(diphenylphosphino)-: A similar compound where the dicyclohexylphosphino group is replaced with a diphenylphosphino group.
Uniqueness: Benzaldehyde, 2-(dicyclohexylphosphino)- is unique due to the presence of the dicyclohexylphosphino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in coordination chemistry and catalysis, where the steric and electronic effects of the dicyclohexylphosphino group play a crucial role .
Properties
CAS No. |
226089-17-4 |
|---|---|
Molecular Formula |
C19H27OP |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-dicyclohexylphosphanylbenzaldehyde |
InChI |
InChI=1S/C19H27OP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h7-9,14-15,17-18H,1-6,10-13H2 |
InChI Key |
WXQGVGFZNLXLAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
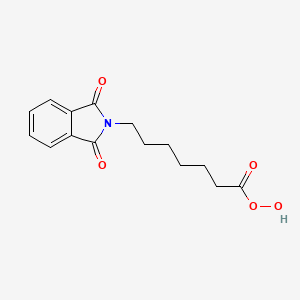
![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)
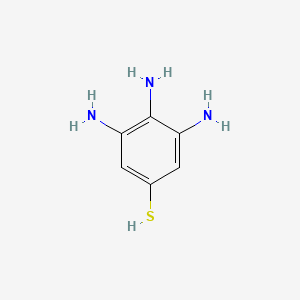


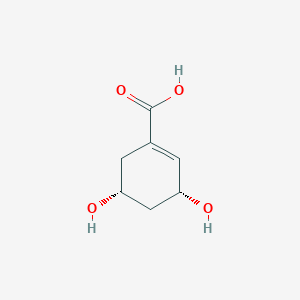
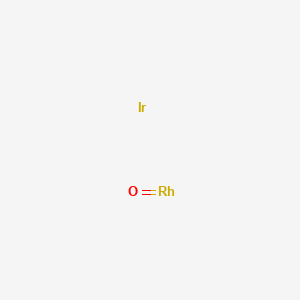
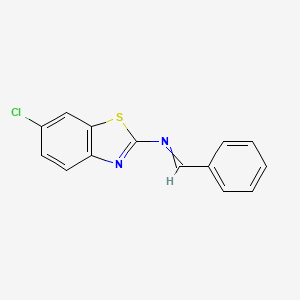
![1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14235607.png)
